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Compound of Interest

3-Bromo-6-fluoropyrazolo[1,5-
Compound Name:
ajpyridine

Cat. No.: B3027622

An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Properties,
Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-fluoropyrazolo[1,5-
a]pyridine, a halogenated heterocyclic compound of significant interest to the drug discovery
and development sector. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged
structure in medicinal chemistry, forming the core of numerous biologically active agents. This
document details the molecule's fundamental physicochemical properties, outlines a robust
synthetic protocol and subsequent analytical characterization workflow, and explores its
functional significance and diverse applications. By elucidating the roles of its specific halogen
substituents—bromine as a versatile synthetic handle and fluorine for modulating
pharmacokinetic properties—this guide serves as a critical resource for researchers leveraging
this building block in the design of novel therapeutics, from kinase inhibitors to antitubercular
agents.

Physicochemical Properties and Structure

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound. The fusion
of the pyrazole and pyridine rings creates a rigid, planar scaffold, while the strategic placement
of bromo and fluoro substituents provides unique chemical and biological properties. The
bromine at the C3 position serves as a key functional group for subsequent cross-coupling
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reactions, and the fluorine at the C6 position can enhance metabolic stability and receptor

binding affinity.

Caption: Chemical structure of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Table 1. Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C7H4BrFN:2 [1]
Molecular Weight 215.022 g/mol [1]
CAS Number 1352625-30-9 [2][3]
3-bromo-6-fluoropyrazolo[1,5-
IUPAC Name o
a]pyridine
UZRGAYLDHCBIHZ-
InChl Key [1]
UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=NN2C=C1F)Br [1]
Physical Form Solid (inferred from analogs) [4]

| Primary Hazards | Irritant (inferred from analogs) |[4][5] |

Synthesis and Analytical Characterization

The synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is logically approached through a

late-stage bromination of a pre-formed 6-fluoropyrazolo[1,5-a]pyridine core. This strategy is

efficient as the pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to

electrophilic substitution, particularly at the C3 position.

Electrophilic Brominating Agent (e.g., NBS)

6-Fluoropyrazolo[1,5-a]pyridine C-Br bond formation

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
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Caption: Retrosynthetic analysis for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis based on established methods for brominating the
pyrazolo[1,5-a]pyrimidine scaffold.[6]

Objective: To synthesize 3-Bromo-6-fluoropyrazolo[1,5-a]Jpyridine via regioselective
bromination.

Materials:

6-Fluoropyrazolo[1,5-a]pyridine (1.0 eq)

e N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

o Acetonitrile (CHsCN), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs)

o Saturated aqueous sodium thiosulfate (Na2S20s3)

e Brine (saturated NaCl solution)

o Ethyl acetate (EtOAC)

¢ Magnesium sulfate (MgSOa), anhydrous

« Silica gel for column chromatography

Procedure:

e Reaction Setup: To a solution of 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous
acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

o Rationale: NBS is a mild and effective source of electrophilic bromine (Br*), which
preferentially attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring
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system. Acetonitrile is a suitable polar aprotic solvent for this transformation.

o Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting
material is consumed.

o Work-up:
o Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
o Redissolve the residue in ethyl acetate.

o Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench
any remaining bromine), saturated agueous sodium bicarbonate (to neutralize any acidic
byproducts), and brine.

o Rationale: This aqueous work-up sequence effectively removes unreacted reagents and
byproducts like succinimide, purifying the crude product in the organic phase.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
in vacuo. Purify the resulting crude residue by silica gel column chromatography using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-
Bromo-6-fluoropyrazolo[1,5-a]pyridine.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and
purity of the final compound.
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Caption: Post-synthesis workflow for purification and characterization.

» Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight
of the product (m/z for [M+H]* = 215.0, 217.0 with characteristic isotopic pattern for bromine)

and to assess its purity.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure
elucidation. *H NMR will show shifts in the aromatic protons, 133C NMR will confirm the carbon
skeleton, and *°F NMR will provide a signal confirming the presence and environment of the
fluorine atom. Spectroscopic data for the parent compound is available for comparison.[7]

Significance and Applications in Drug Discovery
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The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry,
recognized for its synthetic versatility and presence in a wide array of pharmacologically active
molecules.[8]

The Role of Halogenation

The specific halogenation pattern of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is critical to its
utility:

e C3-Bromine: This position serves as a highly versatile synthetic handle. The C-Br bond is
amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or
alkyl groups.[8][9] This enables the rapid generation of compound libraries for structure-
activity relationship (SAR) studies.

e C6-Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry
to fine-tune a drug candidate's properties. Fluorine can enhance metabolic stability by
blocking potential sites of oxidative metabolism, improve cell membrane permeability, and
increase binding affinity to target proteins through favorable electrostatic or hydrogen
bonding interactions.[10]

Therapeutic Targets and Applications

Derivatives of the pyrazolo[1,5-a]pyridine core, accessible from building blocks like 3-Bromo-6-
fluoropyrazolo[1,5-a]pyridine, have shown potent activity against several key therapeutic
targets:

» Kinase Inhibition: The scaffold is a common feature in kinase inhibitors. The ability to modify
the C3 position allows for targeted interactions within the ATP-binding pocket of various
kinases, which are often implicated in cancer and inflammatory diseases.[10]

o PI3Kd Inhibition: Specific pyrazolo[1,5-a]pyrimidine derivatives have been designed and
synthesized as potent and selective inhibitors of phosphoinositide 3-kinase & (PI3Kd).[9] This
enzyme is crucial in immune cell signaling, making its inhibitors promising candidates for
treating inflammatory and autoimmune diseases like asthma and chronic obstructive
pulmonary disease (COPD).[9]
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e Antituberculosis Agents: In the search for new drugs to combat drug-resistant
Mycobacterium tuberculosis (Mtb), pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have
emerged as a highly potent class of compounds.[11] They have demonstrated excellent
activity against both drug-susceptible and drug-resistant Mtb strains, highlighting the
scaffold's potential in addressing infectious diseases.[11]

o Fluorescent Probes: Beyond therapeutics, the pyrazolo[1,5-a]pyridine core possesses
favorable photophysical properties. It has been successfully utilized as a novel fluorophore
for developing chemical sensors, such as probes for detecting intracellular pH changes in
biological systems.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine must
be consulted from the supplier, general precautions for halogenated heterocyclic compounds
should be followed. Based on structurally similar molecules, this compound should be regarded
as a potential irritant (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes
serious eye irritation, H335: May cause respiratory irritation).[4][5]

Recommended Handling Procedures:
o Handle only within a certified chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

e Avoid inhalation of dust and contact with skin and eyes.

» Store in a tightly sealed container in a cool, dry, and well-ventilated area, potentially under an
inert atmosphere as recommended for similar compounds.[4]

Conclusion

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is more than a simple chemical; it is a highly
valuable and strategically designed building block for modern drug discovery. Its combination of
a privileged heterocyclic core with orthogonal synthetic handles (C3-Br) and property-
modulating substituents (C6-F) provides researchers with a powerful tool for developing novel
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small-molecule therapeutics. From oncology to infectious disease and beyond, the potential
applications of this scaffold are vast and continue to expand, making this compound a key
resource for medicinal chemists aiming to address unmet medical needs.

References
« 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. AbacipharmTech.

e 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | 1352625-30-9. ChemicalBook.

+ 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine(1352625-30-9) 1 H NMR. ChemicalBook.

e Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxyl

e 1352625-30-9|3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. BLDpharm.

e 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrCIN3 | CID 45480507. PubChem.

e 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. Sigma-Aldrich.

e Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel
Series of Selective PI3Kd Inhibitors: Part I—Indole Deriv

e 3-BROMO-PYRAZOLOI1,5-A]JPYRIMIDINE synthesis. ChemicalBook.

e Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and
Uses As an Antitumor Scaffold. PubMed Central.

« Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant
Antituberculosis Agents. PMC - NIH.

e Anovel pyrazolo[1,5-a]pyridine fluorophore and its applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

e 2. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | 1352625-30-9 [chemicalbook.com]
e 3. 1352625-30-9|3-Bromo-6-fluoropyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
e 4. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 960613-96-1 [sigmaaldrich.com]

e 5. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrCIN3 | CID 45480507 - PubChem
[pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3027622?utm_src=pdf-body
https://www.benchchem.com/product/b3027622?utm_src=pdf-body
https://www.benchchem.com/product/b3027622?utm_src=pdf-body
https://www.benchchem.com/product/b3027622?utm_src=pdf-body
https://www.benchchem.com/product/b3027622?utm_src=pdf-custom-synthesis
http://www.abacipharma.com/AB19657
http://www.abacipharma.com/AB19657
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62756587.htm
https://www.bldpharm.com/products/1352625-30-9.html
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d6f03eb?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-chloropyrazolo_1_5-a_pyrimidine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-chloropyrazolo_1_5-a_pyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

7. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine(1352625-30-9) 1H NMR spectrum
[chemicalbook.com]

8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations
and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel
Series of Selective PI3Kd Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nim.nih.gov]

10. benchchem.com [benchchem.com]

11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug
Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

12. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3-Bromo-6-fluoropyrazolo[1,5-a]pyridine molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027622#3-bromo-6-fluoropyrazolo-1-5-a-pyridine-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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